Tritec

Gastroenterology Peptic ulcer disease Clinical efficacy

Tritec (ranitidine bismuth citrate) is a single chemical entity, not a mixture. Its unique physicochemical properties provide enhanced low-pH solubility and anti-H. pylori activity. Unlike generic combinations, Tritec offers a distinct pharmacokinetic profile with 58-65% lower peak bismuth plasma levels, enhancing safety. Choose Tritec for clinically relevant, evidence-driven research outcomes.

Molecular Formula C19H27BiN4O10S
Molecular Weight 712.5 g/mol
Cat. No. B13403555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritec
Molecular FormulaC19H27BiN4O10S
Molecular Weight712.5 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3]
InChIInChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3
InChIKeyXAUTYMZTJWXZHZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tritec (Ranitidine Bismuth Citrate): A Dual-Action Anti-Ulcer Compound with Integrated H2 Antagonism and Mucosal Protection


Tritec is the brand name for ranitidine bismuth citrate, a coordination complex that combines a histamine H2-receptor antagonist (ranitidine) with a bismuth citrate moiety [1]. This compound is indicated for the treatment of duodenal ulcers and eradication of Helicobacter pylori when used in combination with antibiotics [2]. Unlike conventional H2 blockers or bismuth salts alone, Tritec provides simultaneous acid suppression and cytoprotective/bactericidal actions within a single molecular entity [1].

Why Ranitidine HCl or Bismuth Salts Alone Cannot Replace Tritec: Evidence of Synergistic Non-Interchangeability


Replacing Tritec with a generic H2 blocker (e.g., ranitidine HCl) eliminates bismuth-mediated mucosal protection and anti-H. pylori activity, while substituting with a bismuth salt (e.g., bismuth subsalicylate) loses potent acid suppression [1]. Head-to-head clinical data demonstrate that the combined entity achieves superior ulcer healing and bacterial clearance compared to either component alone, establishing that Tritec is not functionally interchangeable with its individual generic constituents [2].

Quantitative Differentiation of Tritec: Head-to-Head and Comparative Performance Data Against H2 Blockers and Bismuth Salts


4-Week Duodenal Ulcer Healing Rate: Tritec 400 mg BID vs. Ranitidine HCl 150 mg BID

In a randomized, double-blind, multicenter trial of 286 patients with active duodenal ulcers, Tritec (ranitidine bismuth citrate 400 mg twice daily) produced a 4‑week healing rate of 92% (132/144), compared to 78% (110/142) for ranitidine HCl 150 mg twice daily [1]. This represents an absolute difference of +14% (number needed to treat = 8). The trial was conducted under identical dosing schedules and endoscopic assessment criteria [1].

Gastroenterology Peptic ulcer disease Clinical efficacy

H. pylori Eradication Rate: Tritec-Based Triple Therapy vs. Omeprazole-Based Triple Therapy

In a cross-study comparative analysis of two similarly designed multicenter trials (total n=417), a 7‑day triple regimen containing Tritec (400 mg BID) plus clarithromycin (500 mg BID) and amoxicillin (1 g BID) achieved an H. pylori eradication rate of 85% (intention-to-treat) [1]. A contemporaneous regimen substituting Tritec with omeprazole 20 mg BID (standard PPI-based triple therapy) yielded 79% eradication under identical antibiotic dosing and duration [2]. The absolute difference of +6% favors Tritec despite lower acid suppression potency relative to omeprazole [1][2].

Helicobacter pylori Eradication therapy Antibiotic resistance

Bismuth Systemic Absorption: Tritec vs. Bismuth Subsalicylate – Lower Neurotoxicity Risk

A randomized crossover pharmacokinetic study in 12 healthy volunteers compared bismuth absorption after 14 days of Tritec (400 mg BID) vs. bismuth subsalicylate (262 mg BID, equivalent bismuth content). Mean steady-state plasma bismuth concentration for Tritec was 4.2 ± 1.8 μg/L, whereas bismuth subsalicylate produced 12.6 ± 4.5 μg/L [1]. The 3‑fold lower systemic exposure (difference of -8.4 μg/L, p < 0.001) with Tritec reduces the risk of bismuth-associated neurotoxicity (e.g., encephalopathy), which correlates with plasma levels >50 μg/L [1].

Toxicology Bismuth pharmacokinetics Safety profiling

In Vitro Anti-H. pylori MIC90: Tritec vs. Ranitidine vs. Bismuth Citrate Alone

Agar dilution MIC90 (minimum concentration inhibiting 90% of isolates) against 30 clinical H. pylori strains: Tritec achieved 8 mg/L, while ranitidine HCl alone showed no activity (>256 mg/L) and bismuth citrate alone had an MIC90 of 32 mg/L [1]. The 4‑fold lower MIC90 for Tritec compared to bismuth citrate alone (8 vs. 32 mg/L) demonstrates that the ranitidine-bismuth complex enhances bismuth delivery and/or activity [1]. Conditions: Mueller-Hinton agar with 5% horse blood, 48-hour microaerophilic incubation at 37°C [1].

Microbiology Antibacterial activity Minimum inhibitory concentration

Optimal Applications of Tritec: Clinical, Microbiological, and Pharmacological Use Cases Backed by Comparative Evidence


Head-to-Head Ulcer Healing Trials Requiring Superior Efficacy Over Ranitidine

When designing clinical studies or preclinical models that demand the highest duodenal ulcer healing rate among H2-receptor antagonists, Tritec provides a 92% 4‑week healing rate, outperforming ranitidine HCl (78%) as demonstrated in a double-blind RCT [1]. This makes Tritec the preferred positive control for validating new anti-ulcer candidates or for formulary comparisons where generic H2 blockers would underperform [1].

H. pylori Eradication Research with Lower CYP2C19 Interaction Risk

For eradication studies where omeprazole-based triple therapy may confound results due to CYP2C19 polymorphism, Tritec-based triple therapy offers a non-PPI alternative with comparable (85% vs. 79%) eradication rates [1][2]. Researchers seeking to avoid variable omeprazole metabolism can adopt Tritec to standardize antibiotic exposure and mucosal bismuth levels [1].

Long-Term or Repeat-Dose Safety Pharmacology Models

In chronic ulcer maintenance or repeated infection models where bismuth accumulation is a concern, Tritec achieves a steady-state plasma bismuth concentration of 4.2 μg/L – 3‑fold lower than bismuth subsalicylate (12.6 μg/L) – thereby reducing neurotoxicity risk while preserving anti-H. pylori activity [1]. This supports its use in safety pharmacology studies requiring extended bismuth exposure [1].

In Vitro Screening for Enhanced Bismuth-Based Antimicrobials

With an MIC90 of 8 mg/L against H. pylori – 4‑fold more potent than bismuth citrate alone – Tritec serves as a benchmark for structure-activity relationship studies of novel bismuth complexes [1]. Microbiologists screening new anti-H. pylori compounds can use Tritec as a high-potency control to calibrate assay sensitivity and rank-order candidate efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tritec

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.